6-Chloro-4,5-dimethylpyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-4,5-dimethylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-4-3-6(9)10-7(8)5(4)2/h3H,1-2H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOMUOGLHNDNOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201290848 | |
| Record name | 6-Chloro-4,5-dimethyl-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201290848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083168-75-5 | |
| Record name | 6-Chloro-4,5-dimethyl-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1083168-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-4,5-dimethyl-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201290848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 6 Chloro 4,5 Dimethylpyridin 2 Amine and Analogous Pyridin 2 Amines
Strategic Approaches to the Core 6-Chloro-4,5-dimethylpyridin-2-amine Scaffold
The construction of the this compound core requires a strategic approach to introduce the desired substituents—a chlorine atom at C6, an amino group at C2, and two methyl groups at C4 and C5—onto the pyridine (B92270) ring. A key challenge lies in the regioselective installation of these functional groups.
One effective strategy involves a multi-step sequence starting from a pre-functionalized pyridine derivative. For instance, a synthetic route analogous to the preparation of 6-chloro-5-methylpyridin-2-amine (B1439278) can be envisioned. sci-hub.se This approach utilizes a four-step linear synthesis, which can be adapted for the 4,5-dimethyl analogue. A plausible pathway could commence with a suitably substituted pyridine, followed by sequential functional group manipulations to introduce the chloro, amino, and dimethyl functionalities at the desired positions.
A critical step in such a sequence is often the introduction of the methyl groups. The Suzuki-Miyaura cross-coupling reaction has proven to be a robust method for the methylation of halogenated pyridines. sci-hub.se This palladium-catalyzed reaction offers high efficiency and functional group tolerance, making it suitable for complex substituted pyridines. The optimization of this step typically involves screening various palladium catalysts, ligands, bases, and solvent systems to achieve high conversion rates and minimize impurities. sci-hub.se
Alternative approaches to constructing polysubstituted 2-aminopyridines include multi-component reactions, which offer the advantage of building complexity in a single step from simple starting materials. indexcopernicus.com Another strategy involves the functionalization of pyridine N-oxides, which can be activated to facilitate nucleophilic substitution at the 2-position, providing a mild alternative to traditional methods. acs.org
| Synthetic Strategy | Key Reactions | Starting Material Example | Potential Advantages | Reference |
| Linear Synthesis | Halogenation, Nitration, Reduction, Cross-Coupling | Substituted Pyridine | Stepwise control over substitution pattern | sci-hub.se |
| Convergent Synthesis | Multi-component Reaction | Aldehydes, Ketones, Amines | High efficiency, rapid assembly of core | indexcopernicus.com |
| Pyridine N-oxide route | N-oxide formation, Activation, Amination | Substituted Pyridine N-oxide | Mild reaction conditions, regioselectivity | acs.org |
Carbon-Nitrogen Bond Formation in Halogenated Pyridines
The introduction of the amino group at the C2 position of the halogenated pyridine ring is a pivotal transformation in the synthesis of the target compound and its analogues. This is typically achieved through carbon-nitrogen bond-forming reactions, with transition-metal-free amination and nucleophilic aromatic substitution (SNAr) being two prominent methodologies.
Transition Metal-Free Amination Reactions
Transition-metal-free amination reactions offer a more sustainable and cost-effective alternative to metal-catalyzed methods. These reactions often proceed under thermal conditions or with the aid of strong bases. For instance, the direct amination of halopyridines can be achieved using amides as the amine source under refluxing conditions without the need for a transition metal catalyst or microwave irradiation. researchgate.net The proposed mechanism for the amination of 2-chloropyridines involves the formation of a Meisenheimer-like intermediate. researchgate.net
Another approach involves the use of magnesium amides, such as R₂NMgCl·LiCl, for the amination of pyridine-2-sulfonyl chlorides and related N-heterocycles. nih.gov This method provides a transition-metal-free route to 2-aminopyridines. The reaction proceeds under mild conditions and demonstrates good functional group tolerance.
| Reagent/Method | Substrate | Conditions | Yield (%) | Reference |
| Amides (as amine source) | 2-Chloropyridine | Reflux | Moderate to Good | researchgate.net |
| Magnesium Amides (R₂NMgCl·LiCl) | Pyridine-2-sulfonyl chloride | THF, rt | Good to Excellent | nih.gov |
| N-Pyridyl-N-hydroxylamines | Pyridine | Room Temperature | Good to Excellent | nih.govrsc.org |
Nucleophilic Aromatic Substitution (SNAr) Routes to Aminopyridines
Nucleophilic aromatic substitution (SNAr) is a widely employed method for the synthesis of aminopyridines from their corresponding halopyridine precursors. nih.gov The reaction involves the attack of a nucleophile (an amine) on the electron-deficient pyridine ring, leading to the displacement of the halide. The reactivity of the halopyridine is influenced by the nature of the halogen (F > Cl > Br > I) and the presence of electron-withdrawing groups on the ring.
The SNAr reaction on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) with various amines in refluxing ethanol (B145695) using triethylamine (B128534) as a base has been reported to proceed efficiently. mdpi.com While this substrate is a pyrimidine, the principles can be applied to appropriately activated pyridine systems. The conditions for SNAr reactions can be optimized by varying the solvent, base, and temperature to achieve the desired product in high yield. semanticscholar.org
For less reactive chloropyridines, harsh conditions such as high temperatures are often required for SNAr reactions. However, the presence of activating groups can facilitate the reaction under milder conditions.
| Substrate | Nucleophile | Conditions | Yield (%) | Reference |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Various amines | EtOH, TEA, Reflux | Good | mdpi.com |
| 2-Chloropyridine derivatives | Amides | Reflux | Moderate to Good | researchgate.net |
| Halopyridines | Amines | High Temperature | Variable |
Regioselective Functionalization and Stereochemical Control in Pyridine Synthesis
Achieving the desired regiochemistry in the synthesis of polysubstituted pyridines like this compound is a significant challenge. The inherent electronic properties of the pyridine ring often direct incoming substituents to specific positions. Therefore, regioselective functionalization strategies are crucial.
Direct C-H functionalization has emerged as a powerful tool for the selective modification of pyridine rings. For instance, regioselective C4-alkylation of pyridines can be achieved through a Minisci-type reaction by employing a blocking group strategy. nih.gov This allows for the introduction of alkyl groups at the C4 position with high selectivity. Similarly, functionalization at the C4 and C5 positions of indoles, a related heterocyclic system, has been achieved through ruthenium(II)-catalyzed direct diamidation, suggesting that similar strategies could be developed for pyridines. rsc.org The total synthesis of natural products has also driven the development of methods for the 4,5-regioselective functionalization of 2-chloropyridines. mdpi.com
Stereochemical control is another critical aspect, particularly when synthesizing chiral aminopyridine derivatives for applications in catalysis or as pharmaceuticals. The enantioselective synthesis of chiral pyridine-aminophosphine ligands has been achieved through the asymmetric hydrogenation of 2-(pyridin-2-yl)quinolines, demonstrating a viable approach to introducing chirality. nih.gov The synthesis of chiral C2-symmetric pyridine derivatives has also been explored. researchgate.net Asymmetric catalysis, for example using copper-chiral diphosphine ligand catalysts, can be employed for the enantioselective transformation of alkenyl pyridines to access a wide range of alkylated chiral pyridines. researchgate.net
| Functionalization Type | Methodology | Position(s) | Key Features | Reference |
| C-H Alkylation | Minisci reaction with blocking group | C4 | High regioselectivity | nih.gov |
| C-H Diamidation | Ru(II)-catalyzed reaction | C4 and C5 | Direct functionalization | rsc.org |
| Regioselective Halogen-Metal Exchange | Halogen-metal exchange on trihalogenated pyridines | C4 and C5 | Orthogonal functionalization | mdpi.com |
| Asymmetric Hydrogenation | Ru-catalyzed hydrogenation of quinolines | C2 (of tetrahydroquinoline) | High enantioselectivity | nih.gov |
| Enantioselective Conjugate Addition | Cu-catalyzed reaction with Grignard reagents | C3 (of side chain) | Access to alkylated chiral pyridines | researchgate.net |
Scalability and Process Optimization in Aminopyridine Production
The transition from laboratory-scale synthesis to industrial production of aminopyridines requires careful consideration of scalability and process optimization. Key factors include the cost and availability of starting materials, the safety of the chemical processes, and the efficiency of the reactions in terms of yield and purity.
The development of one-pot processes is another strategy to improve the efficiency and scalability of aminopyridine synthesis. A one-pot process for the synthesis of dalfampridine (B372708) (4-aminopyridine) from 4-pyridinecarbonitrile was developed, which avoids the isolation of intermediates and is advantageous in terms of environmental impact, yield, and productivity. google.com
Process optimization also involves the development of purification methods that are amenable to large-scale production. An improved large-scale synthesis of 2-amino-4-chloropyridine (B16104) has been reported, which also led to the convenient preparation of various polychlorinated 2-aminopyridines. semanticscholar.org The optimization of reaction conditions, such as temperature and reaction time, is critical for ensuring process safety and maximizing throughput, as demonstrated in the scale-up of 2-aminoindan (B1194107) hydrochloride production. researchgate.net
| Process Aspect | Optimization Strategy | Example Compound | Key Improvement | Reference |
| Safety and Efficiency | Avoidance of hazardous reagents, optimization of key steps | 6-Chloro-5-methylpyridin-2-amine | Higher overall yield and purity, safer process | sci-hub.se |
| Process Intensification | One-pot synthesis | Dalfampridine (4-aminopyridine) | No isolation of intermediates, improved productivity | google.com |
| Scalable Purification | Development of large-scale purification methods | 2-Amino-4-chloropyridine | Efficient large-scale synthesis | semanticscholar.org |
| Process Safety | Tailoring reaction conditions for exothermic steps | 2-Aminoindan hydrochloride | Ensured process safety during scale-up | researchgate.net |
Elucidation of Chemical Reactivity and Transformation Mechanisms
Mechanistic Studies of 6-Chloro-4,5-dimethylpyridin-2-amine Reactions
The reactivity of this compound is a composite of the individual reactivities of its functional groups, which can also act in concert to facilitate specific transformations.
Reactivity of the Amino Group: Amidation and Condensation
The amino group at the 2-position of the pyridine (B92270) ring is a key site for nucleophilic reactions. Its reactivity is influenced by the electronic properties of the pyridine ring.
Amidation: The amino group can readily undergo acylation to form amides. This reaction typically proceeds through a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride), forming a tetrahedral intermediate. Subsequent elimination of a leaving group (e.g., chloride) and deprotonation of the nitrogen results in the formation of the corresponding amide. The mechanism of zirconium-catalyzed direct amidation of carboxylic acids with amines has been studied, revealing a process that can be inhibited by the amide product at low amine concentrations. nih.gov
Condensation: The amino group can also participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amino group on the protonated carbonyl carbon, followed by dehydration. nih.gov These condensation reactions are fundamental in the construction of larger, more complex molecular frameworks. For example, condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) reagents can lead to the formation of substituted nicotinates. nih.gov
| Reaction Type | Reagent | Product | General Mechanism |
|---|---|---|---|
| Amidation | Acid chloride, Anhydride | Amide | Nucleophilic acyl substitution |
| Condensation | Aldehyde, Ketone | Imine (Schiff base) | Nucleophilic addition followed by dehydration |
Reactivity of the Chloro Substituent: Halogen Exchange and Cross-Coupling Precursors
The chlorine atom at the 6-position is susceptible to nucleophilic substitution and serves as a handle for various cross-coupling reactions, significantly enhancing the synthetic utility of the molecule.
Halogen Exchange: The chloro group can be replaced by other halogens (e.g., fluorine, bromine, iodine) through halogen exchange reactions. These reactions can be metal-mediated. frontiersin.org For instance, the Finkelstein reaction, while traditionally applied to alkyl halides, has aromatic analogues. frontiersin.org The mechanism often involves nucleophilic attack by a halide ion on the carbon atom bearing the chlorine, facilitated by the electron-withdrawing nature of the pyridine ring. The rate of exchange typically follows the trend I > Br > Cl. wikipedia.org
Cross-Coupling Precursors: this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. researchgate.netyoutube.com In these reactions, the carbon-chlorine bond is activated by a palladium catalyst, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. For instance, in a Suzuki coupling, the mechanism involves the oxidative addition of the chloropyridine to a Pd(0) complex, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.netyoutube.com The use of specific ligands, such as RuPhos and BrettPhos, can significantly improve the efficiency of these cross-coupling reactions with primary and secondary amines. nih.gov
| Reaction Type | Reagents/Catalysts | Product | General Mechanism |
|---|---|---|---|
| Halogen Exchange | NaI, KBr, etc. | 6-Iodo/Bromo-4,5-dimethylpyridin-2-amine | Nucleophilic aromatic substitution |
| Suzuki Coupling | Boronic acid, Pd catalyst, Base | 6-Aryl/Vinyl-4,5-dimethylpyridin-2-amine | Oxidative addition, transmetalation, reductive elimination |
| Heck Coupling | Alkene, Pd catalyst, Base | 6-Alkenyl-4,5-dimethylpyridin-2-amine | Oxidative addition, migratory insertion, β-hydride elimination |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 6-Alkynyl-4,5-dimethylpyridin-2-amine | Oxidative addition, transmetalation, reductive elimination |
Reactivity of Methyl Groups on the Pyridine Ring
The two methyl groups at the 4- and 5-positions of the pyridine ring are not merely passive substituents. They can participate in various reactions, particularly those involving oxidation or condensation under specific conditions. The acidity of the protons on these methyl groups is enhanced by the electron-withdrawing nature of the pyridine ring, making them susceptible to deprotonation by a strong base. The resulting carbanion can then act as a nucleophile.
For instance, the methyl groups can undergo condensation with aldehydes or ketones in the presence of a base to form styryl-type derivatives. They can also be oxidized to carboxylic acids under strong oxidizing conditions. google.comacs.org
Oxidative and Reductive Transformations of Pyridin-2-amine Systems
The pyridine ring in this compound can undergo both oxidative and reductive transformations, although the conditions required can be harsh.
Oxidation: The pyridine ring is generally resistant to oxidation. However, under vigorous conditions, such as treatment with strong oxidizing agents like potassium permanganate, the ring can be cleaved. The methyl groups can be more readily oxidized to carboxylic acids. google.comacs.org N-oxidation of the pyridine nitrogen is also a common transformation, which can activate the ring towards further reactions.
Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring by catalytic hydrogenation under high pressure and temperature or by using dissolving metal reductions (e.g., sodium in liquid ammonia). The chloro substituent may also be reductively cleaved during these processes.
Heterocycle Annulation and Ring-Forming Reactions Involving the Pyridine Moiety
The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic center at the chloro-substituted carbon, makes it a valuable precursor for the synthesis of fused heterocyclic systems. These reactions, known as annulation reactions, involve the formation of a new ring fused to the existing pyridine ring.
For example, the amino group can react with a suitable bifunctional electrophile to construct a new heterocyclic ring. Annulation reactions of 2-aminopyridine (B139424) derivatives with alkynes or other unsaturated systems can lead to the formation of various fused heterocycles, such as imidazo[1,2-a]pyridines. researchgate.net Metal-free annulation reactions of 2-aminopyridine derivatives with arenes have also been reported to form pyrido[1,2-a]benzimidazoles. nih.gov These ring-forming reactions are powerful tools for the construction of complex polycyclic aromatic systems with potential applications in medicinal chemistry and materials science.
Structure Activity Relationship Sar and Rational Design in Pyridin 2 Amine Derivatives
Principles of Rational Chemical Design for Aminopyridine Frameworks
Rational chemical design for aminopyridine frameworks, including derivatives like 6-Chloro-4,5-dimethylpyridin-2-amine, is centered on the strategic manipulation of substituents to modulate the molecule's electronic and steric properties. The pyridine (B92270) ring is an electron-deficient system, a characteristic that is further influenced by the nature of its substituents. The primary goal of rational design is to fine-tune these properties to achieve desired interactions with biological targets or to control chemical reactivity.
Key principles in the rational design of aminopyridine frameworks include:
Steric Hindrance : The size and spatial arrangement of substituents can influence the molecule's conformation and its ability to interact with other molecules. The methyl groups at the 4 and 5-positions of this compound introduce steric bulk, which can affect the planarity of the pyridine ring and influence the accessibility of adjacent functional groups for chemical reactions.
Hydrogen Bonding Capacity : The amino group at the 2-position can act as a hydrogen bond donor, while the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. These interactions are crucial for molecular recognition and binding to biological macromolecules. Rational design often involves modifying substituents to optimize these hydrogen bonding patterns.
The rational design of aminopyridine derivatives often employs a bioisosteric replacement strategy, where functional groups are replaced with others that have similar steric and electronic properties to improve potency, selectivity, or pharmacokinetic profiles.
Impact of Structural Modifications on Chemical Reactivity Profiles
The structural modifications present in this compound—specifically the 6-chloro, 4,5-dimethyl, and 2-amino groups—have a profound impact on its chemical reactivity profile compared to a simple pyridine or 2-aminopyridine (B139424) core.
The reactivity of the pyridine ring is dictated by the interplay of the electronic effects of its substituents. The amino group at the 2-position is a powerful activating group, directing electrophilic aromatic substitution to the 3- and 5-positions. However, the presence of the two methyl groups at the 4- and 5-positions may sterically hinder reactions at these sites.
The chlorine atom at the 6-position is a key site for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen facilitates nucleophilic attack at the ortho (2- and 6-) and para (4-) positions. The presence of the electron-donating amino group at the 2-position can modulate the reactivity at the 6-position. The rate and feasibility of SNAr reactions at the 6-position will depend on the nature of the nucleophile and the reaction conditions.
The amino group at the 2-position itself is a reactive center. It can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
The table below summarizes the expected impact of the key structural features of this compound on its reactivity.
| Structural Feature | Electronic Effect | Steric Effect | Impact on Reactivity |
| 2-Amino Group | Strong electron-donating | Moderate | Activates the ring towards electrophilic substitution; acts as a nucleophile. |
| 6-Chloro Group | Inductively electron-withdrawing | Moderate | Activates the 6-position for nucleophilic aromatic substitution. |
| 4,5-Dimethyl Groups | Weakly electron-donating | Significant | May sterically hinder reactions at adjacent positions. |
Design of Pyridine-Based Scaffolds for Specific Chemical Interactions
The this compound framework can serve as a versatile scaffold for the design of molecules with specific chemical interaction capabilities. By leveraging the reactivity of the chloro and amino groups, a variety of derivatives can be synthesized to target specific applications.
One common strategy is to utilize the 6-chloro position as a handle for introducing larger and more complex substituents through cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the construction of biaryl systems or the attachment of other functional moieties that can engage in specific interactions, such as π-stacking or hydrophobic interactions.
The 2-amino group can be functionalized to introduce groups that can participate in specific hydrogen bonding patterns or act as ligands for metal ions. For example, acylation of the amino group can lead to amides with defined hydrogen bond donor and acceptor capabilities.
The design of scaffolds based on this compound for specific interactions often involves a fragment-based approach, where different functional groups are systematically introduced and their effects on the desired property are evaluated. This iterative process of design, synthesis, and testing is central to the development of new functional molecules.
Computational Contributions to Structure-Activity Analysis
Computational chemistry plays a vital role in understanding and predicting the structure-activity relationships of pyridin-2-amine derivatives like this compound. Various computational methods are employed to analyze the molecule's properties and its interactions with other molecules.
Quantum chemical calculations , such as those based on Density Functional Theory (DFT), can be used to calculate a range of molecular properties, including:
Electron Distribution and Electrostatic Potential : These calculations can reveal the electron-rich and electron-poor regions of the molecule, providing insights into its reactivity and potential sites for intermolecular interactions. For this compound, DFT calculations would likely show a high electron density on the amino group and the pyridine nitrogen, and a lower electron density on the carbon atom attached to the chlorine.
Molecular Orbital Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the molecule's electronic transitions and its ability to participate in charge-transfer interactions.
Geometrical Parameters : DFT can be used to predict the optimal geometry of the molecule, including bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the steric effects of the substituents.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, molecular docking can be used to predict how a derivative of this compound might bind to a biological target, such as an enzyme or a receptor. This information can guide the rational design of more potent and selective inhibitors.
The table below lists some of the computed properties for this compound available from public databases. nih.gov
| Property | Value |
| Molecular Weight | 156.61 g/mol |
| Molecular Formula | C7H9ClN2 |
| XLogP3 | 2.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 0 |
| Exact Mass | 156.045426 g/mol |
| Topological Polar Surface Area | 38.9 Ų |
These computational tools, in conjunction with experimental data, provide a powerful platform for the structure-based design of novel aminopyridine derivatives with tailored chemical and biological properties.
Computational Chemistry and Theoretical Characterization
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations provide a foundational understanding of a molecule's electronic landscape. These in-silico techniques are essential for predicting molecular properties and reactivity, offering a microscopic view that complements experimental findings.
Density Functional Theory (DFT) for Molecular Geometry and Energy
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the optimized molecular geometry and total energy of molecules like 6-Chloro-4,5-dimethylpyridin-2-amine. By solving the Kohn-Sham equations, DFT methods can predict key structural parameters such as bond lengths, bond angles, and dihedral angles.
For a molecule like this compound, DFT calculations, often using a basis set such as 6-311++G(d,p), would be employed to find the ground-state geometry that corresponds to the minimum energy on the potential energy surface. The results of such calculations are typically presented in a table format, providing a detailed picture of the molecule's three-dimensional structure. While specific DFT studies on this compound are not prevalent in publicly accessible literature, the methodology is standard. For analogous substituted pyridines, DFT has been successfully used to elucidate their structural parameters.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated via DFT)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C2-N1 | 1.35 Å |
| C6-Cl | 1.74 Å | |
| C2-N(amine) | 1.38 Å | |
| C4-C(methyl) | 1.51 Å | |
| C5-C(methyl) | 1.51 Å | |
| Bond Angle | N1-C2-N(amine) | 118° |
| C5-C6-Cl | 119° | |
| Dihedral Angle | C3-C4-C5-C6 | ~0° (indicating planarity) |
| Note: These values are illustrative and based on typical values for similar structures. Specific computational studies on this compound are required for precise data. |
Analysis of Frontier Molecular Orbitals (FMOs)
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP) Surfaces
A Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of neutral or intermediate potential.
For this compound, an MEP surface would likely show a region of high negative potential (red) around the nitrogen atom of the amino group and the pyridine (B92270) ring nitrogen, indicating these are the primary sites for electrophilic attack. Conversely, a region of positive potential (blue) would be expected around the hydrogen atoms of the amino group and, significantly, near the carbon atom attached to the chlorine atom, highlighting a potential site for nucleophilic substitution. The chlorine atom itself would exhibit a region of negative potential but also a "sigma-hole," a region of positive potential along the C-Cl bond axis, which can participate in halogen bonding.
Reaction Pathway Analysis and Transition State Investigations through Computational Study
Computational chemistry allows for the detailed exploration of chemical reaction mechanisms, including the identification of transition states and the calculation of activation energies. By mapping the potential energy surface, researchers can trace the lowest energy path a reaction is likely to follow, known as the intrinsic reaction coordinate (IRC).
Prediction of Reactivity and Selectivity through Computational Modeling
Computational models can predict the reactivity and selectivity of a molecule without the need for extensive experimental work. By calculating various molecular descriptors, chemists can forecast how a molecule will behave in a chemical reaction. For instance, Fukui functions, derived from FMO analysis, can pinpoint the most reactive atomic sites within a molecule for nucleophilic, electrophilic, or radical attack.
In the case of this compound, computational modeling would likely predict that the C6 position is highly susceptible to nucleophilic attack due to the electron-withdrawing effect of the chlorine atom and the electronic influence of the ring nitrogen. The amino group at the C2 position and the methyl groups at C4 and C5 are electron-donating, which activates the ring towards electrophilic substitution. Computational models could quantify the relative reactivity of different sites on the pyridine ring, predicting, for example, the most likely position for electrophilic addition.
Computational Parameters and Molecular Descriptors for Halogenated Dimethylaminopyridines
A range of computational parameters and molecular descriptors can be calculated to characterize halogenated dimethylaminopyridines. These descriptors provide quantitative measures of various electronic and structural properties.
Table 2: Key Computational Descriptors and Their Significance
| Descriptor | Symbol | Significance |
| HOMO Energy | EHOMO | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | ELUMO | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | ΔE | Indicator of chemical reactivity and kinetic stability. |
| Dipole Moment | µ | Measures the overall polarity of the molecule. |
| Electronegativity | χ | A measure of the ability of a molecule to attract electrons. |
| Chemical Hardness | η | Resistance to change in electron distribution. |
| Chemical Softness | S | Reciprocal of hardness, indicates reactivity. |
| Electrophilicity Index | ω | A global measure of electrophilic character. |
These parameters, calculated using DFT or other quantum chemical methods, provide a comprehensive profile of a molecule's reactivity. For a series of related compounds, trends in these descriptors can be correlated with experimentally observed reactivity, establishing quantitative structure-activity relationships (QSAR). For halogenated dimethylaminopyridines, these descriptors would be influenced by the position and nature of the halogen, as well as the placement of the methyl and amino groups.
Advanced Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).
¹H NMR and ¹³C NMR Analysis
One-dimensional NMR provides foundational information about the molecular skeleton. For 6-Chloro-4,5-dimethylpyridin-2-amine, the expected signals in ¹H and ¹³C NMR spectra can be predicted based on its structure and data from analogous compounds. tandfonline.comtandfonline.com
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show three distinct signals corresponding to the different types of protons in the molecule.
Aromatic Proton (H-3): A single proton is attached to the pyridine (B92270) ring at the C-3 position. This proton is expected to appear as a singlet in the aromatic region of the spectrum, typically between δ 6.0 and 8.5 ppm. Its specific chemical shift is influenced by the electron-donating amino group and the electron-withdrawing chloro group.
Methyl Protons (C-4-CH₃ and C-5-CH₃): The two methyl groups are in different environments. However, due to their proximity and the electronic nature of the pyridine ring, their signals are expected to be sharp singlets in the aliphatic region, likely between δ 2.0 and 2.5 ppm.
Amine Protons (-NH₂): The two protons of the primary amine group will typically produce a broad singlet. Its chemical shift can vary significantly (commonly δ 4.5-5.5 ppm) depending on the solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display seven unique signals, one for each carbon atom in the molecule.
Aromatic Carbons: Five signals will correspond to the carbons of the pyridine ring. The carbons attached to heteroatoms (C-2, C-6) will be significantly deshielded, appearing downfield (likely >150 ppm). The carbon bearing the chlorine atom (C-6) and the carbon bearing the amino group (C-2) will have distinct chemical shifts. The remaining ring carbons (C-3, C-4, C-5) will resonate at intermediate chemical shifts, typically between 100 and 150 ppm.
Methyl Carbons: The two methyl carbons will appear in the upfield, aliphatic region of the spectrum, generally between δ 15 and 25 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| -NH₂ | 4.5 - 5.5 (broad singlet) | N/A | Shift is solvent and concentration dependent. |
| H-3 | 6.0 - 7.0 (singlet) | ~105 - 115 | Aromatic proton adjacent to the amino group. |
| C-4-CH₃ | 2.0 - 2.5 (singlet) | ~15 - 25 | Aliphatic methyl group. |
| C-5-CH₃ | 2.0 - 2.5 (singlet) | ~15 - 25 | Aliphatic methyl group. |
| C-2 | N/A | ~155 - 160 | Carbon attached to the amino group. |
| C-4 | N/A | ~145 - 150 | Quaternary carbon with methyl group. |
| C-5 | N/A | ~120 - 130 | Quaternary carbon with methyl group. |
| C-6 | N/A | ~140 - 145 | Carbon attached to the chlorine atom. |
Two-Dimensional NMR Techniques
To confirm the assignments made from 1D NMR and to elucidate the complete bonding network, two-dimensional (2D) NMR experiments are utilized. mdpi.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling. For this molecule, COSY would be of limited use for the ring structure as there is only one aromatic proton, but it could confirm the absence of coupling between the methyl groups and the ring proton.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the proton signal for H-3 to its corresponding C-3 signal and the methyl proton signals to their respective methyl carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected from the methyl protons to the C-4, C-5, and C-3 carbons of the pyridine ring. These correlations are vital for confirming the substitution pattern of the methyl groups and the chloro and amino substituents on the ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns. libretexts.orgwikipedia.org
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₇H₉ClN₂), HRMS would be used to confirm this composition. A key diagnostic feature in the mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺) due to the presence of chlorine, which has two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two peaks, [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 3:1.
Table 2: Predicted HRMS Data for this compound
| Formula | Ion | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| C₇H₉³⁵ClN₂ | [M]⁺ | 156.0454 |
| C₇H₉³⁷ClN₂ | [M+2]⁺ | 158.0425 |
LC-MS and GC-MS Coupling
Coupling chromatography with mass spectrometry allows for the separation of components in a mixture followed by their individual analysis by MS. Both Liquid Chromatography (LC) and Gas Chromatography (GC) can be interfaced with a mass spectrometer for the analysis of this compound.
LC-MS: Liquid chromatography-mass spectrometry is well-suited for the analysis of polar, non-volatile compounds. Substituted aminopyridines can be effectively analyzed using reversed-phase HPLC with mobile phases compatible with mass spectrometry, such as acetonitrile (B52724) and water with formic acid or ammonium (B1175870) formate (B1220265) additives. helixchrom.comsielc.comhelixchrom.com Electrospray ionization (ESI) would be the typical ionization method, which usually generates a protonated molecular ion [M+H]⁺.
GC-MS: Gas chromatography-mass spectrometry is ideal for volatile and thermally stable compounds. Given its structure, this compound is likely amenable to GC-MS analysis. nist.govhpst.cz The standard ionization technique is Electron Ionization (EI), which is a higher-energy method that causes extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint that can be used for structural confirmation. Predicted fragmentation pathways could include the loss of a methyl radical (M-15), loss of a chlorine atom (M-35), or cleavage of the pyridine ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an effective method for identifying the functional groups present in a compound. wikieducator.orgorgchemboulder.com The spectrum of this compound would exhibit several characteristic absorption bands. wpmucdn.comspectroscopyonline.com
N-H Stretching: As a primary amine, the compound will show two distinct bands in the 3300–3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the -NH₂ group. spectroscopyonline.comlibretexts.org
C-H Stretching: Bands corresponding to the stretching of sp² C-H bonds (aromatic ring) are expected just above 3000 cm⁻¹, while sp³ C-H stretching bands (methyl groups) will appear just below 3000 cm⁻¹.
N-H Bending: The scissoring vibration of the primary amine group typically appears as a medium to strong band in the 1580–1650 cm⁻¹ region. orgchemboulder.com
C=C and C=N Stretching: The stretching vibrations of the pyridine ring bonds will produce a series of characteristic sharp bands in the 1400–1600 cm⁻¹ region. cdnsciencepub.com
C-N Stretching: The stretching vibration for an aromatic C-N bond is expected in the 1250–1335 cm⁻¹ range. orgchemboulder.com
C-Cl Stretching: A band corresponding to the C-Cl stretch is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
Table 3: Predicted Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| -NH₂ (Amine) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium (two bands) |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Weak to Medium |
| C-H (Methyl) | Stretch | 2850 - 3000 | Medium |
| -NH₂ (Amine) | Bend (Scissoring) | 1580 - 1650 | Medium to Strong |
| C=C, C=N (Pyridine Ring) | Ring Stretch | 1400 - 1600 | Medium to Strong (multiple bands) |
| C-N (Aromatic) | Stretch | 1250 - 1335 | Medium to Strong |
| C-Cl (Chloro) | Stretch | 600 - 800 | Medium to Strong |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential tools in synthetic chemistry for both qualitative and quantitative analysis. They are widely employed to monitor reaction progress, identify impurities, and determine the purity of final products. For substituted pyridines like this compound, reversed-phase chromatography is the most common and effective approach.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of organic compounds. For this compound, a reversed-phase HPLC method is typically employed, which separates compounds based on their hydrophobicity. While a specific, validated method for this exact compound is not widely published in peer-reviewed literature, a standard method can be developed based on the analysis of structurally similar aminopyridine and chloropyridine derivatives.
A typical HPLC method for a compound like this compound would involve a C18 stationary phase, which is a non-polar silica-based packing material. The mobile phase would consist of a mixture of an aqueous component (often with a pH-modifying additive like formic acid or a buffer to ensure consistent ionization of the basic amine group) and an organic solvent such as acetonitrile or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of all components, from polar impurities to the less polar active pharmaceutical ingredient.
Detailed research findings on analogous compounds show that the presence of the amino group can lead to peak tailing on older silica-based columns due to interaction with residual silanol (B1196071) groups. Modern, end-capped C18 columns or those with ultra-inert stationary phases are preferred to achieve sharp, symmetrical peaks, which are crucial for accurate quantification.
Table 1: Representative HPLC Method Parameters for Analysis of Substituted Pyridines
| Parameter | Condition |
| Stationary Phase | C18, 5 µm particle size |
| Column Dimensions | 4.6 x 150 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method allows for the separation of the main compound from potential process-related impurities, such as starting materials or by-products from the synthetic route. The retention time of this compound would be characteristic under these conditions, and the peak area would be proportional to its concentration, allowing for quantitative purity determination.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher backpressures. This results in dramatically improved resolution, sensitivity, and speed of analysis compared to traditional HPLC.
A specific analytical reverse-phase UPLC method has been described for this compound. google.com This method employs a sub-2 µm C18 column, which provides a large surface area for interaction and allows for highly efficient separations. The use of trifluoroacetic acid (TFA) in the mobile phase acts as an ion-pairing agent, sharpening the peak shape of the basic analyte and improving reproducibility. The rapid gradient elution allows for a total analysis time of just a few minutes, making UPLC an ideal technique for high-throughput screening and in-process controls during manufacturing.
The higher efficiency of UPLC not only provides faster results but also superior resolution, enabling the separation of closely related impurities that might co-elute under standard HPLC conditions. This is particularly important for ensuring the purity of pharmaceutical intermediates where even trace-level impurities must be identified and controlled.
Table 2: UPLC Method Parameters for this compound google.com
| Parameter | Condition |
| Stationary Phase | Acquity UPLC BEH C18, 1.7 µm particle size |
| Column Dimensions | 2.1 x 50 mm |
| Mobile Phase A | Water with 0.05% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.035% Trifluoroacetic Acid (TFA) |
| Gradient | 1% B to 99% B over 3.0 minutes |
| Flow Rate | 1.2 mL/min |
| Detection | UV or Mass Spectrometry (MS) |
Applications of 6 Chloro 4,5 Dimethylpyridin 2 Amine As a Versatile Chemical Building Block
Intermediate in the Synthesis of Complex Organic Molecules
In synthetic organic chemistry, the strategic value of an intermediate is determined by its ability to be efficiently incorporated into the framework of larger, more complex molecules. While specific examples detailing the use of 6-Chloro-4,5-dimethylpyridin-2-amine as a key intermediate in the total synthesis of named complex natural products or pharmaceuticals are not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active compounds.
Closely related analogues, such as 6-Chloro-5-methylpyridin-2-amine (B1439278), have been identified as crucial intermediates in the synthesis of important pharmaceutical agents. For instance, 6-Chloro-5-methylpyridin-2-amine is a key precursor for Lumacaftor, a drug used in the treatment of cystic fibrosis. sci-hub.se The synthesis of such intermediates often requires multi-step sequences, highlighting the importance of developing reliable and efficient synthetic routes. sci-hub.se The structural similarity suggests that this compound is a similarly valuable building block, available for the synthesis of analogous complex molecules where the additional methyl group can be used to fine-tune steric and electronic properties.
Precursor for Advanced Heterocyclic Compounds
The aminopyridine scaffold is fundamental to the construction of a multitude of polycyclic heterocyclic systems, many of which are privileged structures in medicinal chemistry. The reactivity of this compound makes it an ideal starting material for creating more elaborate heterocyclic frameworks.
Design and Synthesis of Fused Pyridine (B92270) Systems
The construction of fused pyridine systems is a cornerstone of heterocyclic chemistry, leading to compounds with significant biological activities. This compound is a suitable precursor for various fused systems, such as imidazo[4,5-b]pyridines and pyrido[2,3-d]pyrimidines.
Imidazo[4,5-b]pyridines: The synthesis of the imidazo[4,5-b]pyridine core generally involves the cyclization of a pyridine-2,3-diamine derivative with an aldehyde or carboxylic acid equivalent. nih.govnih.gov A common synthetic strategy involves a palladium-catalyzed amidation of a 2-chloro-3-aminopyridine, followed by in-situ cyclization. organic-chemistry.org Although a specific synthesis starting from this compound would require the introduction of a nitro or amino group at the C3 position, its structure is primed for such transformations, making it a potential starting point for this important class of heterocycles. organic-chemistry.org
Pyrido[2,3-d]pyrimidines: This class of compounds often exhibits a broad range of biomedical applications. nih.gov Synthetic routes frequently utilize substituted 2-aminopyridines or 4-aminopyrimidines as key starting materials. nih.govnih.gov For example, 2,4,6-triaminopyrimidine (B127396) can be condensed with various reagents to build the fused pyridine ring. nih.gov The functional groups on this compound allow for its potential conversion into intermediates suitable for cyclization reactions that form the pyrido[2,3-d]pyrimidine (B1209978) skeleton.
The following table summarizes general synthetic approaches to fused pyridine systems where aminopyridine precursors are utilized.
| Fused System | General Precursor(s) | Typical Reaction |
| Imidazo[4,5-b]pyridine | 2,3-Diaminopyridine + Aldehyde | Oxidative Cyclocondensation |
| Imidazo[4,5-b]pyridine | 2-Chloro-3-aminopyridine + Amide | Pd-catalyzed Amidation/Cyclization organic-chemistry.org |
| Pyrido[2,3-d]pyrimidine | 2-Aminopyridine (B139424) derivative + Malonate | Cyclocondensation |
| Pyrido[2,3-d]pyrimidine | 4-Aminopyrimidine derivative + α,β-Unsaturated ester | Michael Addition/Cyclization nih.gov |
Incorporation into Macrocyclic and Supramolecular Structures
The field of supramolecular chemistry relies on non-covalent interactions to assemble complex architectures from smaller molecular components. Aminopyridine derivatives are excellent candidates for building such structures due to their capacity for hydrogen bonding. The amino group can act as a hydrogen bond donor, while the pyridine nitrogen serves as an acceptor.
Studies on related amino-chloropyridine derivatives have shown their ability to form co-crystals and molecular salts through hydrogen bonding and halogen-halogen interactions. mdpi.com In these structures, the amino and pyridine nitrogen atoms participate in robust hydrogen-bonding networks, directing the assembly of the crystal lattice. mdpi.com The presence of a chloro-substituent can also introduce weak van der Waals and halogen bonding interactions, further stabilizing the supramolecular structure. mdpi.com
Given that this compound possesses these key functional groups, it is a prime candidate for designing and constructing novel supramolecular assemblies and could be incorporated into larger macrocyclic frameworks through covalent bond formation at its reactive sites.
Ligand Design in Organometallic and Coordination Chemistry
The development of novel ligands is crucial for advancing organometallic and coordination chemistry, particularly in the field of catalysis. The aminopyridine structure is a well-established bidentate coordinating motif, and this compound provides a scaffold that can be readily modified to create new ligand systems.
Chelation Properties and Metal Complexation
Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. The resulting metal complexes often exhibit enhanced stability compared to complexes with monodentate ligands. The 2-aminopyridine unit is a classic bidentate "N,N" chelating ligand, capable of forming a stable five-membered ring with a metal center through coordination of the endocyclic pyridine nitrogen and the exocyclic amino nitrogen.
The chelation properties of ligands derived from this compound would be influenced by the electronic effects of the chloro and methyl substituents on the pyridine ring. These groups can modulate the electron density at the nitrogen atoms, thereby affecting the stability and reactivity of the resulting metal complexes. While specific studies on the complexation of this compound are not widely reported, the fundamental coordination chemistry of 2-aminopyridines suggests its strong potential to form stable complexes with a variety of transition metals.
Catalytic Applications of Derived Ligands in Asymmetric Synthesis
Asymmetric catalysis, which enables the synthesis of chiral molecules enantioselectively, heavily relies on the design of effective chiral ligands. nih.gov These ligands create a chiral environment around a metal center, directing the stereochemical outcome of a reaction. nih.gov A common strategy in ligand design involves the modification of a known coordinating scaffold with chiral auxiliaries.
Ligands derived from this compound are promising candidates for applications in asymmetric synthesis. The exocyclic amino group serves as a convenient handle for introducing chirality. For example, reaction with a chiral phosphine-containing moiety could yield P,N-ligands, a class of non-symmetrical ligands that have proven highly effective in various metal-catalyzed reactions. rsc.org The steric and electronic properties of the resulting ligand, and thus its catalytic performance, could be systematically tuned by varying the substituents on the pyridine ring and the structure of the chiral side chain. The development of such modular ligands is a key objective in the search for new and more efficient asymmetric catalysts. nih.gov
Lack of Publicly Available Research on this compound in Novel Organic Catalyst Development
Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available research detailing the specific application of this compound in the development of novel organic catalysts.
While this compound is recognized as a valuable building block in other areas of chemical synthesis, its role as a precursor or foundational structure for organic catalysts has not been documented in the accessible scientific domain. Organic catalysts, which are metal-free small organic molecules, have gained significant attention for their ability to promote a wide range of chemical transformations. The development of new organocatalysts often involves the strategic incorporation of specific functional groups and structural motifs to achieve high efficiency and stereoselectivity.
Typically, aminopyridines can be explored as potential organocatalysts due to the presence of both a basic nitrogen atom within the pyridine ring and an amino group, which can be modified to create chiral environments or hydrogen-bonding donors. These features are crucial for many organocatalytic mechanisms.
However, in the case of this compound, the scientific community has not published findings that explore these possibilities. Research in organic catalysis is a dynamic and evolving field, and it is conceivable that this compound could be investigated for such purposes in the future. At present, any discussion on its role in this specific application would be speculative and not based on established research findings.
Therefore, a detailed analysis and data tables concerning research findings on the use of this compound for developing novel organic catalysts cannot be provided.
Emerging Research Directions and Future Outlook for 6 Chloro 4,5 Dimethylpyridin 2 Amine Research
Green Chemistry Approaches in Pyridin-2-amine Synthesis
The synthesis of pyridine (B92270) derivatives is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous substances, use of renewable feedstocks, and improvement of energy efficiency. researchgate.netnih.gov For pyridin-2-amines, this translates into developing novel catalytic systems and reaction media that are environmentally benign.
Recent advancements include one-pot multicomponent reactions, which offer high atom economy and reduced reaction times, often facilitated by microwave irradiation. nih.gov For instance, an efficient methodology for synthesizing pyridine derivatives has been developed via a one-pot, four-component reaction under microwave assistance, leading to excellent yields in short reaction times. nih.gov Catalyst-free approaches are also gaining traction, such as the synthesis of N-pyridin-2-yl carbamates from N-hetaryl ureas and alcohols, which proceeds without a catalyst and offers an environmentally friendly route. rsc.org
Iron-catalyzed cyclization reactions represent another green strategy, utilizing an earth-abundant and non-toxic metal to produce substituted pyridines in high yields. rsc.org The use of bio-based solvents, such as sabinene, is also being explored as a sustainable alternative to conventional organic solvents in the synthesis of pyridine-containing heterocycles. nih.gov Furthermore, thermo-catalytic conversion of renewable resources like glycerol (B35011) with ammonia (B1221849) over zeolite catalysts is being investigated for the sustainable production of pyridines. rsc.org
| Green Synthesis Strategy | Catalyst/Conditions | Key Advantages | Typical Yields | Reference(s) |
| Microwave-Assisted MCR | Microwave irradiation, Ethanol (B145695) | Short reaction times (2-7 min), high yields, pure products | 82%–94% | nih.gov |
| Iron-Catalyzed Cyclization | FeCl₃ | Additive-free, good functional group tolerance | High | rsc.org |
| Catalyst-Free Carbamate Synthesis | Heat | Avoids metal catalysts, environmentally friendly | 48%–94% | rsc.org |
| Solvent-Free C-H Functionalization | Heat | Atom-economical, avoids solvents and halides | 63%–92% | rsc.org |
| Thermo-catalytic Conversion | HZSM-5 Zeolite, 550 °C | Utilizes renewable feedstock (glycerol) | Up to 35.6% carbon yield | rsc.org |
This table presents a summary of various green chemistry approaches applicable to the synthesis of pyridine scaffolds.
Expanding the Scope of Derivatization Reactions
The functionalization of the 6-Chloro-4,5-dimethylpyridin-2-amine scaffold is crucial for creating analogues with tailored properties. Future research will focus on developing novel and site-selective derivatization reactions. The presence of the amino group, chloro substituent, and the pyridine ring itself offers multiple sites for chemical modification.
Transition-metal-free functionalization reactions are a significant area of interest, providing milder and more sustainable alternatives to traditional cross-coupling methods. researchgate.net Strategies involving the activation of the pyridine ring, for example through the formation of N-oxides, can facilitate nucleophilic substitution reactions. nih.gov The reaction of pyridine N-oxides with activated isocyanides has been shown to be an effective method for synthesizing substituted 2-aminopyridines, tolerating a variety of functional groups. nih.gov
Radical addition reactions are also emerging as powerful tools for pyridine functionalization. researchgate.net These methods allow for the introduction of a wide range of substituents under mild conditions. For this compound, derivatization could involve reactions at the amino group to form amides or sulfonamides, substitution of the chloro group via nucleophilic aromatic substitution, or C-H functionalization at the pyridine ring, although the existing methyl groups would sterically influence the latter. The development of selective agonists at serotonin (B10506) receptors has been achieved through the synthesis of complex derivatives of substituted pyridin-2-ylmethyl-amine, demonstrating the potential for creating biologically active molecules from such scaffolds. nih.gov
| Derivatization Strategy | Reaction Type | Potential Application to this compound | Reference(s) |
| N-Oxide Activation | Nucleophilic Substitution | Synthesis of diverse 2-amino substituted pyridines. | nih.gov |
| Transition-Metal-Free C-H Functionalization | Direct Functionalization | Introduction of new substituents on the pyridine ring. | rsc.orgresearchgate.net |
| Suzuki Cross-Coupling | C-C Bond Formation | Replacement of the chloro group with aryl or alkyl groups. | sci-hub.seresearchgate.net |
| Radical Addition | C-H/C-X Functionalization | Introduction of alkyl or aryl groups at various positions. | researchgate.net |
| Amine Derivatization | Acylation, Sulfonylation | Modification of the 2-amino group to explore structure-activity relationships. | nih.gov |
This table outlines potential derivatization strategies for modifying the this compound core.
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, scalability, and the potential for automation. beilstein-journals.org The integration of flow chemistry is a promising direction for the synthesis of this compound and its derivatives. Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities. beilstein-journals.orgrsc.org
The Bohlmann–Rahtz pyridine synthesis and the Hantzsch dihydropyridine (B1217469) synthesis have been successfully adapted to microwave flow reactors, enabling the one-step preparation of pyridines without the need to isolate intermediates. beilstein-journals.org Such processes are highly amenable to automation, allowing for the rapid synthesis of a library of compounds for screening purposes. For example, an autonomous self-optimizing flow system has been developed for the synthesis of pyridine–oxazoline (PyOX) ligands, demonstrating the power of combining flow chemistry with optimization algorithms. rsc.org Flow-assisted photochemical transformations of pyridinium (B92312) salts have also been developed, expanding the toolkit for creating complex pyridine-based structures. acs.org The application of these automated flow platforms could significantly accelerate the discovery and development of new derivatives of this compound. acs.orguc.pt
Theoretical Insights into Unexplored Reactivity Landscapes
Computational chemistry provides powerful tools for understanding and predicting the reactivity of molecules like this compound. Density Functional Theory (DFT) and other theoretical methods can be used to investigate reaction mechanisms, predict site selectivity, and explore the stability of intermediates. nih.govresearchgate.net
For chloropyridines, theoretical studies have been conducted to understand the kinetics and reactivity of reactions with species like atomic chlorine. nih.gov Such studies can elucidate the most favorable reaction channels, whether they be addition to the nitrogen atom or hydrogen abstraction from the ring. nih.gov The unexpected reactivity of chloropyridines in nucleophilic substitution, where 4-chloropyridine (B1293800) is more reactive than 2-chloropyridine, can be explained by examining the stability of the intermediate complexes using computational models. uoanbar.edu.iq
DFT-based reactivity descriptors can also predict the site selectivity for both electrophilic and nucleophilic attacks. nih.gov By applying these computational methods to this compound, researchers can gain insights into its electronic structure and predict its behavior in unexplored reactions. This theoretical guidance can rationalize experimental observations and steer synthetic efforts toward desired outcomes, saving time and resources. researchgate.netresearchgate.net
| Theoretical Method | Application | Insights Gained for Pyridine Derivatives | Reference(s) |
| Density Functional Theory (DFT) | Reaction Mechanism & Kinetics | Barrier heights and thermochemistry for addition and abstraction reactions. | nih.gov |
| DFT Reactivity Descriptors | Site Selectivity Prediction | Elucidation of site selectivity for nucleophilic and electrophilic attack. | nih.gov |
| Ab initio Methods | Intermediate Stability Analysis | Explanation of relative reactivity of different chloropyridine isomers. | uoanbar.edu.iq |
| Computational Spectroscopy | Structural Confirmation | Comparison of predicted vibrational wavenumbers with experimental IR spectra to identify reaction products. | nih.gov |
This table summarizes the application of theoretical methods to understand the reactivity of pyridine compounds.
Rational Design of Pyridine Scaffolds for Material Science Applications
The unique electronic properties of the pyridine ring make it an attractive scaffold for applications in material science. researchgate.netnih.gov Pyridine-based materials have been developed for use in optoelectronics, including organic light-emitting diodes (OLEDs) and solar cells. rsc.orgwiley.com The rational design of molecules like this compound and its derivatives could lead to novel materials with tailored photophysical properties.
Pyridine derivatives are suitable as electron-transporting materials (ETMs) in OLEDs due to their ability to be functionalized to achieve deep highest occupied molecular orbital (HOMO) levels and appropriate lowest unoccupied molecular orbital (LUMO) levels for efficient electron injection. rsc.org The introduction of substituents allows for fine-tuning of these energy levels. Terpyridine-based materials, for instance, have been used to create functional materials for light-emitting diodes and solar cells. wiley.comresearchgate.net
Furthermore, pyridine-containing polymers, such as certain polyimides, are being developed for microelectronic applications, offering desirable thermal, mechanical, and dielectric properties. acs.org The design of pyridine-based fluorescent probes has also led to the development of optical sensors for detecting substances like benzene. mdpi.com By strategically modifying the this compound core, it may be possible to create new luminescent materials, sensors, or components for advanced electronic devices. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-Chloro-4,5-dimethylpyridin-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is effective for introducing substituents to the pyridine ring. Key parameters for optimization include:
- Catalyst loading : 5–10 mol% Pd(PPh₃)₄ to balance cost and efficiency .
- Solvent system : A 10:1 DME/H₂O mixture enhances solubility and reaction rates .
- Temperature : Reactions often proceed at 90–150°C, depending on the stability of intermediates .
Characterization via NMR (¹H/¹³C) and HPLC ensures purity (>95%) and structural confirmation .
Q. How is this compound characterized spectroscopically, and what pitfalls should researchers avoid?
- Methodological Answer :
- ¹H NMR : Look for aromatic protons in the δ 6.5–8.5 ppm range and methyl groups at δ 2.0–2.5 ppm. Overlapping signals due to symmetry can be resolved using 2D COSY or NOESY .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error. Fragmentation patterns help identify chlorine isotopes (e.g., ³⁵Cl/³⁷Cl ratio) .
- Pitfalls : Degradation under prolonged light exposure necessitates storage in amber vials at –20°C .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : The compound serves as a precursor for bioactive molecules:
- Antimicrobial Agents : Functionalize the amine group with sulfonamides or heterocycles to enhance bacterial membrane penetration .
- Kinase Inhibitors : Introduce fluorinated or electron-withdrawing groups to improve binding affinity in ATP pockets .
- In Vivo Studies : Use pharmacokinetic modeling (e.g., LogP ~2.5) to predict bioavailability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer :
- Variable Substituents : Systematically modify the chloro, methyl, and amine groups. For example, replace Cl with Br/F to assess halogen bonding effects .
- Biological Assays : Pair enzymatic assays (e.g., β-glucuronidase inhibition) with molecular docking (AutoDock Vina) to correlate activity with binding energies .
- Data Analysis : Use multivariate statistics (PCA or PLS) to identify critical substituent contributions .
Q. What crystallographic techniques resolve the solid-state structure of this compound, and how do intermolecular interactions influence stability?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in ethanol/chloroform. Key metrics: R-factor <0.05, resolution ≤0.8 Å .
- Intermolecular Interactions : N–H···N hydrogen bonds (2.8–3.2 Å) and Cl···π interactions (3.3–3.5 Å) dominate packing, affecting melting points and hygroscopicity .
Q. How should researchers address contradictory data in biological assays involving this compound?
- Methodological Answer :
- Replicate Experiments : Perform triplicate assays with positive/negative controls (e.g., aminoguanidine for antiglycation studies) .
- Assay Variants : Compare results across methodologies (e.g., DPPH vs. ABTS for antioxidant activity) to rule out assay-specific artifacts .
- Meta-Analysis : Use tools like RevMan to aggregate data from independent studies and identify outliers .
Q. What computational models predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict reaction pathways (e.g., SNAr vs. radical mechanisms) .
- Machine Learning : Train models on PubChem datasets to forecast regioselectivity in electrophilic substitutions .
- COMSOL Simulations : Model heat/mass transfer in flow reactors to scale up synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
